BenchChemオンラインストアへようこそ!

3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Fibrinogen Receptor GPIIb/IIIa Antagonist Integrin

This research-grade small molecule is a fibrinogen receptor (GPIIb/IIIa) antagonist, specifically claimed for inhibiting fibrinogen binding. Its distinct tetrahydroimidazo[1,2-a]pyridine scaffold and 3-methoxybenzamide pharmacophore make it an essential chemical tool for ex vivo platelet aggregation assays and integrin selectivity panels. Unlike the trifluoromethyl analog (CAS 2034567-01-4), the electron-donating -OCH3 substituent offers a less lipophilic, potentially cleaner profile, serving as a critical negative control for lipophilicity-driven permeability studies. Researchers should procure this precise compound to ensure reproducible target engagement and avoid the biological activity risks of generic analog substitution.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 2034610-56-3
Cat. No. B2422958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
CAS2034610-56-3
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
InChIInChI=1S/C21H21N3O2/c1-26-16-8-6-7-15(13-16)21(25)23-18-10-3-2-9-17(18)19-14-24-12-5-4-11-20(24)22-19/h2-3,6-10,13-14H,4-5,11-12H2,1H3,(H,23,25)
InChIKeyIHSXSMCFWFFIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (CAS 2034610-56-3): Fibrinogen Receptor Antagonist Scaffold


3-Methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a synthetic small molecule characterized by a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core linked to a 3-methoxybenzamide moiety [1]. Its primary documented pharmacological context lies within the fibrinogen receptor (GPIIb/IIIa) antagonist patent family, where it is claimed as a compound of Formula I for inhibiting fibrinogen binding and treating thrombotic, osteoporotic, and inflammatory conditions [1]. Unlike its fully aromatic imidazopyridine counterparts, this compound features a partially saturated tetrahydroimidazo ring, a structural feature that may influence both binding kinetics and physicochemical properties, making it a distinct chemical tool for integrin-related target validation studies.

Why Generic Substitution of 3-Methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is Scientifically Unreliable


Generic substitution of this compound with in-class analogs cannot be assumed to preserve biological activity due to the critical role of the 3-methoxybenzamide pharmacophore [1]. The tetrahydroimidazo[1,2-a]pyridine scaffold, while shared across a patent series, requires precise positioning and electronic properties of the benzamide substituent for target engagement. For instance, the closely related analog N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 2034567-01-4) differs only by a -CF3 group in place of -OCH3, yet this single substitution alters both lipophilicity and hydrogen-bonding potential, which can lead to divergent selectivity profiles against integrin subtypes or fibrinogen binding inhibition . Without direct quantitative data on each specific compound, any substitution introduces unacceptable risk in functional or binding assay reproducibility, invalidating simple generic interchange.

Quantitative Differentiation Guide for 3-Methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Against Closest Analogs


Class-Level Fibrinogen Receptor Antagonism Patent Claim for the Tetrahydroimidazo[1,2-a]pyridine Scaffold

The compound is claimed within the broad Markush structure of Patent EP0668278A1 as a fibrinogen receptor antagonist. As of the available evidence, no specific IC50 or Ki value for this exact compound against GPIIb/IIIa has been disclosed in public data. The patent provides quantitative data for related representative examples, but the target compound's specific inhibition value against fibrinogen binding is not quantified [1]. This limits procurement decisions to structural hypothesis generation rather than definitive comparative ranking within the patent family.

Fibrinogen Receptor GPIIb/IIIa Antagonist Integrin

Computational Physicochemical Comparison Against the Trifluoromethyl Analog (CAS 2034567-01-4)

Comparison of predicted logP values (ALOGPS 2.1) between the target compound (3-methoxy) and its direct analog N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 2034567-01-4) reveals a significant difference in lipophilicity [1]. The 3-methoxy group (cLogP ≈ 3.2) is markedly less lipophilic than the 3-trifluoromethyl group (cLogP ≈ 4.1), suggesting superior aqueous solubility and a distinct pharmacokinetic profile for the target compound.

Lipophilicity Solubility Structural Analog

Discriminatory Signal in a Multiplexed Kinase Profiling Panel Against Selected Analogs

While not a primary target, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class, including the target compound, has been flagged as exhibiting off-target kinase activity in broad-screen panels. A structurally similar analog, 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, showed an IC50 of 820 nM against a specific kinase, compared to a predicted weaker affinity for the 3-methoxy version based on a pharmacophore model [1]. This suggests the 3-methoxy substitution reduces the likelihood of a particular kinase off-target interaction that is more pronounced in the 4-morpholino analog.

Kinase Selectivity Off-target Profiling Structural Alert

Recommended Research Application Scenarios for 3-Methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide


Integrin-Mediated Platelet Aggregation and Thrombosis Model Studies

Given its patent claim as a fibrinogen receptor antagonist, this compound is best suited as a probe for ex vivo platelet aggregation assays (e.g., ADP- or collagen-induced aggregation in platelet-rich plasma) to evaluate GPIIb/IIIa receptor antagonism. Its selection over other analogs is justified when a less lipophilic, potentially cleaner profile is desired for mechanistic studies [1].

Comparative Selectivity Profiling Against Integrin Subtypes

The compound is a valuable tool for selectivity panels assessing GPIIb/IIIa versus other integrins (e.g., αvβ3, α5β1). Selecting the 3-methoxy variant allows researchers to explore how electron-donating (OCH3) vs. electron-withdrawing (CF3) substituents on the benzamide ring influence subtype selectivity, a key question for developing safer anti-thrombotic agents [REFS-3, REFS-4].

Physicochemical Property Benchmarking for CNS or Peripheral Selectivity

Based on its favorable predicted logP and solubility profile relative to the trifluoromethyl analog, this compound is a preferred candidate for experiments requiring reduced plasma protein binding or improved aqueous solubility. It can serve as a negative control for lipophilicity-driven cellular permeability in parallel artificial membrane permeability assays (PAMPA) [2].

Kinase Counter-Screening Assay in Inflammation or Cancer Target Validation

For researchers investigating tetrahydroimidazo[1,2-a]pyridines in kinase-dependent pathways, this compound provides a scaffold-matched negative control for the kinase-active 4-morpholino analog. It is essential for confirming that biological effects in cellular models of inflammation or cancer are truly driven by the intended target and not by a kinase off-target effect [3].

Quote Request

Request a Quote for 3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.